Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate
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Overview
Description
Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is a chemical compound with the molecular formula C12H15F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group and a pyridine ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate typically involves multiple steps. One common method includes the reaction of 4-formyl-6-(trifluoromethyl)pyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
- Tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate
Uniqueness
Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research applications.
Properties
Molecular Formula |
C13H15F3N2O3 |
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Molecular Weight |
304.26 g/mol |
IUPAC Name |
tert-butyl N-[[4-formyl-6-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)17-6-9-4-8(7-19)5-10(18-9)13(14,15)16/h4-5,7H,6H2,1-3H3,(H,17,20) |
InChI Key |
AHACKQIUDNATSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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